2-[3-(Methoxymethyl)phenyl]acetic acid
Overview
Description
2-[3-(Methoxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)phenyl]acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method is the reaction of 3-(methoxymethyl)benzyl chloride with sodium phenylacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-[3-(carboxymethyl)phenyl]acetic acid.
Reduction: The major product is 2-[3-(methoxymethyl)phenyl]ethanol.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
2-[3-(Methoxymethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxymethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound without the methoxymethyl substitution.
3-Methoxyphenylacetic acid: Similar structure but with a methoxy group directly attached to the phenyl ring.
2-[3-(Hydroxymethyl)phenyl]acetic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-[3-(Methoxymethyl)phenyl]acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility in organic solvents and its ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAGPNRMUXCPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256382-37-3 | |
Record name | 2-[3-(methoxymethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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